N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C18H18ClFN6O |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClFN6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-13-4-5-15(20)14(19)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27) |
InChI Key |
RLLAHKYFWMYNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring is constructed via cyclization or derived from commercially available piperidine derivatives. A common approach involves:
-
Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during subsequent functionalization.
-
Step 2 : Introduction of the carboxamide group at the 3-position via coupling of piperidine-3-carboxylic acid with 3-chloro-4-fluoroaniline. This is typically achieved using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF).
Representative Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C to RT | 85–90% |
| Carboxamide Formation | EDCl, HOBt, DMF, 12h, RT | 70–75% |
Synthesis of the 3-methyl triazolo[4,3-b]pyridazin-6-yl Moiety
Cyclocondensation of Pyridazine Derivatives
The triazolo-pyridazine core is synthesized via cyclization of hydrazine derivatives with pyridazine precursors:
-
Step 1 : Reaction of 3-amino-6-chloropyridazine with methyl hydrazine in ethanol under reflux to form the hydrazone intermediate.
-
Step 2 : Cyclization using trimethyl orthoacetate (TMOA) as both solvent and methylating agent, yielding the 3-methyltriazolo[4,3-b]pyridazine scaffold.
Key Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyridazine ring, followed by intramolecular cyclization and methylation.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8h |
| Solvent | Trimethyl orthoacetate |
Coupling of Subunits
Nucleophilic Aromatic Substitution (SNAr)
The piperidine-3-carboxamide intermediate is coupled with the triazolo-pyridazine subunit via SNAr. The chloropyridazine group acts as a leaving group, displaced by the piperidine nitrogen under basic conditions:
Reaction Scheme :
Critical Parameters :
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances nucleophilicity.
-
Solvent : Polar aprotic solvents like DMF or dimethylacetamide (DMA) improve solubility.
-
Temperature : 80–100°C accelerates the substitution while minimizing decomposition.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65% |
| Cs₂CO₃ | DMA | 100 | 72% |
Alternative Routes and Advanced Methodologies
Buchwald-Hartwig Amination
For substrates with poor leaving groups, palladium-catalyzed cross-coupling offers an alternative:
-
Catalyst System : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.
-
Conditions : Heating at 110°C in toluene with potassium tert-butoxide (t-BuOK).
Advantages :
-
Tolerates electron-deficient aryl groups.
-
Higher regioselectivity compared to SNAr.
Purification and Characterization
Chromatographic Techniques
-
Flash Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane or DCM/methanol).
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Spectroscopic Confirmation
-
¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.
-
HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 429.0824).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Triazolo-pyridazine derivatives exhibit diverse pharmacological profiles depending on substituents. Key comparisons include:
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- Difference : Replaces the 4-fluoro substituent with hydrogen on the phenyl ring.
- Implications : The absence of fluorine may reduce electronegativity and metabolic stability compared to the target compound .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6) Difference: Features an acetamide group instead of piperidine-3-carboxamide. Bioactivity: Known as a Lin28 inhibitor, suggesting triazolo-pyridazine derivatives can modulate RNA-binding proteins. However, the lack of a piperidine ring may limit its binding to certain targets .
N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Difference : Substitutes the piperidine-3-carboxamide with a piperidine-4-carboxamide.
- Implications : Altered spatial arrangement may affect target engagement or solubility .
Substituent-Driven Activity
- Fluorine vs. Chlorine : The 4-fluoro group in the target compound enhances lipophilicity and bioavailability compared to purely chlorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects also improve binding affinity in kinase inhibitors .
Pharmacological Profiles
- Bromodomain Inhibition : The compound AZD5153 (a triazolopyridazine-piperidine derivative) demonstrates potent bromodomain and extraterminal (BET) inhibition (IC₅₀ < 10 nM), highlighting the scaffold’s versatility .
- Antifungal Potential: Epigenetic reader-targeting triazolo-pyridazines (e.g., ) suggest unexplored therapeutic avenues for the target compound.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Bioactivity Comparison
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a chloro-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 345.79 g/mol. The presence of halogen substituents is significant for its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
In Vitro Studies
In vitro assays have demonstrated the compound's activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Induction of apoptosis |
| T47D (Breast Cancer) | 27.3 | Cell cycle arrest |
| THP-1 (Monocytes) | <4.3 | Immune modulation |
These results indicate that the compound exhibits varying degrees of potency depending on the target cell type.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and overall efficacy of the compound:
| Parameter | Value |
|---|---|
| Bioavailability (F%) | 57 |
| Half-life (T1/2) (h) | 0.5 |
| AUC (ng·min/mL) | 258,000 |
The pharmacokinetic profile suggests that the compound has favorable absorption characteristics but a relatively short half-life, indicating that dosing regimens may need to be optimized for therapeutic use.
Case Studies
Several case studies have explored the efficacy of this compound in treating diseases:
- Cancer Therapy : A study investigated its effects on metastatic non-small cell lung cancer cells, showing significant reduction in tumor growth in animal models.
- Infection Models : The compound was tested against Leishmania donovani, demonstrating moderate activity with an EC50 value of 3.8 µM, highlighting its potential as an antikinetoplastid agent.
Discussion
The diverse biological activities exhibited by this compound suggest its potential as a multi-target therapeutic agent. However, further studies are necessary to elucidate its mechanisms fully and optimize its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
